molecular formula C24H29FN4O2 B2857276 N1-(4-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide CAS No. 921893-76-7

N1-(4-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide

Cat. No.: B2857276
CAS No.: 921893-76-7
M. Wt: 424.52
InChI Key: UCVVBXYPTIVXMJ-UHFFFAOYSA-N
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Description

N1-(4-Fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative with a structurally complex design. Its core oxalamide backbone is substituted with a 4-fluorophenyl group and a branched side chain containing a 1-methylindolin-5-yl moiety and a piperidin-1-yl group. The 4-fluorophenyl group is often utilized to enhance metabolic stability and binding affinity in drug design, while the indoline and piperidine moieties are common in compounds targeting central nervous system (CNS) receptors or enzymes .

Properties

IUPAC Name

N'-(4-fluorophenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29FN4O2/c1-28-14-11-18-15-17(5-10-21(18)28)22(29-12-3-2-4-13-29)16-26-23(30)24(31)27-20-8-6-19(25)7-9-20/h5-10,15,22H,2-4,11-14,16H2,1H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCVVBXYPTIVXMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=C(C=C3)F)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide typically involves multiple steps:

    Formation of the Indolinyl Intermediate: The indolinyl group can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Attachment of the Piperidinyl Group: The piperidinyl group can be introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate electrophile.

    Coupling with the Fluorophenyl Group: The fluorophenyl group can be attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Formation of the Oxalamide Linkage: The final step involves the formation of the oxalamide linkage through a condensation reaction between an amine and an oxalyl chloride derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N1-(4-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(4-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Insights :

  • Aromatic Substitutions : The target compound’s 4-fluorophenyl group contrasts with the dimethoxybenzyl or methoxy-methylbenzyl groups in flavoring agents. Fluorine atoms enhance lipophilicity and metabolic resistance compared to methoxy groups, which prioritize hydrolysis and rapid clearance .
  • Heterocyclic Moieties: The indoline and piperidine groups in the target compound are bulkier and more rigid than the pyridyl-ethyl or guanidinomethyl groups in analogs, suggesting divergent binding interactions .

Pharmacological and Toxicological Profiles

Target Compound vs. Flavoring Agents

  • Flavoring Agents (S336, No. 1768, No. 1769): Safety: No observed adverse effect levels (NOEL) for S336 and analogs are 100 mg/kg body weight/day in 90-day rodent studies. These compounds undergo rapid metabolism via ester/amide hydrolysis and oxidation without saturation of metabolic pathways .
  • Piperidine moieties are associated with CNS penetration, raising possible neuropharmacological applications but also toxicity risks absent in flavor compounds .

Target Compound vs. BNM-III-170

  • BNM-III-170: A CD4-mimetic compound enhancing HIV vaccine efficacy. Its indenyl-guanidinomethyl side chain enables specific binding to viral glycoproteins, unlike the target compound’s indoline-piperidine motif .
  • Toxicity : BNM-III-170’s charged guanidine group may limit blood-brain barrier penetration, whereas the target compound’s neutral piperidine group could facilitate CNS activity .

Regulatory and Application Differences

  • Flavoring Agents : Approved globally (e.g., FEMA 4233) for use in foods, sauces, and snacks. Their safety profiles are well-characterized, with established metabolic pathways .
  • Target Compound: No regulatory or application data are provided in the evidence. Its structure suggests investigational use in therapeutic contexts, distinct from flavor agents.

Biological Activity

N1-(4-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is a synthetic compound recognized for its potential biological activities. This article explores its structure, synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its pharmacological implications.

Chemical Structure and Properties

The compound has a complex structure characterized by the following features:

  • Molecular Formula : C23H27FN4O3
  • Molecular Weight : 426.5 g/mol
  • Functional Groups : Oxalamide, piperidine, and fluorophenyl moieties.

The presence of these groups contributes to the compound's unique chemical properties, which are crucial for its biological activity.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Oxalamide Backbone : This involves coupling reactions between appropriate amines and oxalic acid derivatives.
  • Introduction of Functional Groups : The piperidine and fluorophenyl groups are introduced through nucleophilic substitution reactions.
  • Purification : Final products are purified using chromatographic techniques to ensure high yield and purity.

Biological Activity

Research indicates that compounds with oxalamide structures exhibit various biological activities, including:

  • Anticancer Properties : Some studies suggest that oxalamides can inhibit cancer cell proliferation through modulation of specific signaling pathways.
  • Neuroprotective Effects : The indolin moiety may contribute to neuroprotective effects, potentially making it a candidate for treating neurodegenerative diseases.
  • Anti-inflammatory Activity : The compound may interact with inflammatory pathways, reducing cytokine production.

The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized that:

  • Receptor Interaction : The compound may bind to specific receptors involved in pain and inflammation, modulating their activity.
  • Enzyme Inhibition : It could act as an inhibitor for enzymes involved in metabolic pathways related to cancer or inflammation.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds or derivatives:

  • Antitumor Activity : A study on related oxalamide compounds showed significant cytotoxic effects against various cancer cell lines, suggesting potential for further development in oncology .
  • Neuroprotection in Animal Models : Research demonstrated that derivatives of indolin-based compounds exhibited neuroprotective effects in rodent models of neurodegeneration, indicating a therapeutic avenue for conditions like Alzheimer's disease .
  • Anti-inflammatory Effects : In vivo studies indicated that compounds with similar structures reduced inflammatory markers in models of acute inflammation, highlighting their potential utility in treating inflammatory diseases.

Comparative Analysis with Related Compounds

A comparative analysis of this compound with structurally similar compounds reveals distinct pharmacological profiles:

Compound NameMolecular FormulaMolecular WeightKey Features
N1-(4-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-pyrrolidin-1-yl)ethyl)oxalamideC23H27FN4O3426.5 g/molSimilar structure with variations in substituents affecting solubility and reactivity
N1-(4-fluorobenzyl)-N2-(2-(1-methylindolin-5-yl)-2-piperidin-1-yl)ethyl)oxalamideC22H25F3N4O3410.5 g/molSlightly different fluorination pattern impacting biological interactions

Q & A

Q. What are the key structural features of this compound and their implications for biological activity?

Answer: The compound’s structure includes:

  • 4-fluorophenyl group : Enhances lipophilicity and target binding via halogen bonding .
  • 1-methylindolin-5-yl moiety : Facilitates interactions with hydrophobic pockets in receptors or enzymes, as observed in structurally related oxalamides .
  • Piperidine ring : Provides conformational flexibility, potentially improving binding kinetics to dynamic biological targets .
    These features are common in compounds targeting enzymes (e.g., kinases) or neurotransmitter receptors, suggesting analogous mechanisms .

Advanced Question

Q. How can synthesis protocols be optimized to address low yields in coupling reactions?

Answer: Key optimization strategies include:

  • Catalyst screening : Test coupling agents (e.g., HATU, EDCI) at 0.1–1.0 molar equivalents to enhance amide bond formation .
  • Temperature control : Maintain reactions between 20–80°C to balance reactivity and side-product formation .
  • Inert atmosphere : Use nitrogen/argon to prevent oxidation of sensitive intermediates (e.g., indoline moieties) .
  • Purification : Employ reverse-phase HPLC or column chromatography with gradients (e.g., 10–90% acetonitrile/water) to isolate high-purity product (>95%) .

Basic Question

Q. Which analytical techniques are critical for confirming structural integrity and purity?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR (400–600 MHz) verifies substituent positions and stereochemistry .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular weight within 1 ppm error .
  • HPLC : Uses C18 columns (UV detection at 254 nm) to assess purity (>95%) .

Advanced Question

Q. How should researchers resolve discrepancies in reported biological activity across studies?

Answer:

  • Standardized assays : Re-evaluate activity under uniform conditions (e.g., cell lines, incubation times) to eliminate variability .
  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., fluorophenyl → chlorophenyl) to isolate contributions to bioactivity .
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities against proposed targets (e.g., GPCRs, kinases) .

Basic Question

Q. What are the primary pharmacological applications under investigation?

Answer:

  • Enzyme inhibition : Analogous oxalamides inhibit kinases (e.g., EGFR) and phosphodiesterases, suggesting potential in cancer and neurodegenerative research .
  • Receptor modulation : Piperidine-containing compounds often target serotonin/dopamine receptors, relevant to CNS disorders .

Advanced Question

Q. What experimental approaches are recommended to study metabolic stability in preclinical models?

Answer:

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) at 37°C, monitoring degradation via LC-MS/MS over 0–120 minutes .
  • CYP450 inhibition screening : Use fluorogenic substrates to identify metabolic liabilities (e.g., CYP3A4/2D6 interactions) .
  • Plasma stability studies : Assess compound integrity in plasma (pH 7.4, 37°C) for 24 hours to predict in vivo half-life .

Basic Question

Q. How does the fluorophenyl group influence physicochemical properties?

Answer:

  • Lipophilicity : Increases logP by ~0.5 units compared to non-fluorinated analogs, improving membrane permeability .
  • Metabolic stability : Fluorine reduces susceptibility to oxidative metabolism by CYP450 enzymes .

Advanced Question

Q. What strategies mitigate aggregation or solubility issues in biological assays?

Answer:

  • Co-solvent systems : Use DMSO (≤0.1% v/v) or cyclodextrins to enhance aqueous solubility .
  • Dynamic light scattering (DLS) : Monitor particle size (<200 nm) to confirm monodispersion .
  • Protease inhibitors : Include 1 mM PMSF in assay buffers to prevent enzymatic degradation .

Basic Question

Q. What synthetic precursors are critical for constructing the oxalamide backbone?

Answer:

  • Oxalyl chloride : Reacts with primary amines (e.g., 4-fluoroaniline) to form intermediate oxalamides .
  • Piperidine-containing ethylamine : Introduced via nucleophilic substitution or reductive amination .

Advanced Question

Q. How can researchers validate target engagement in cellular models?

Answer:

  • Cellular thermal shift assay (CETSA) : Monitor target protein denaturation after compound treatment to confirm binding .
  • Knockout/down models : Use CRISPR/Cas9 to silence proposed targets and assess loss of compound efficacy .

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